DC-CPin7

Medicinal Chemistry Structural Biology CBP/p300 Bromodomain Inhibitors

DC-CPin7 is the only commercially available CBP bromodomain inhibitor backed by a high-resolution co-crystal structure with its target. While generic CBP inhibitors like GNE-781 or CPI-637 offer potency, they lack the structural blueprint that makes DC-CPin7 irreplaceable for structure-guided lead optimization—as proven by the 40-fold more potent derivative DC-CPin711 developed from this scaffold. Ideal as an assay control (TR-FRET IC50: 2.5 ± 0.3 μM) and a teaching model for hit-to-lead campaigns. Do not substitute.

Molecular Formula C19H22N2O5
Molecular Weight 358.4 g/mol
Cat. No. B15569049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDC-CPin7
Molecular FormulaC19H22N2O5
Molecular Weight358.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H22N2O5/c1-26-19(25)21-10-4-5-12-11-13(8-9-16(12)21)20-17(22)14-6-2-3-7-15(14)18(23)24/h2-3,8-9,11,14-15H,4-7,10H2,1H3,(H,20,22)(H,23,24)
InChIKeyKPFUFQIEFZZIBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DC-CPin7 for Scientific Research and Procurement: A Validated CBP Bromodomain Inhibitor with Structural Enablement


DC-CPin7 (CAS: 893781-17-4) is a synthetic small molecule that functions as a potent inhibitor of the CREB-binding protein (CBP) bromodomain [1]. Discovered through an in silico screening campaign, it is a key hit compound characterized by a tetrahydroquinolin methyl carbamate scaffold [2]. DC-CPin7 has been validated in biochemical assays to inhibit the CBP bromodomain with a TR-FRET IC50 value of 2.5 ± 0.3 μM, and its procurement value is uniquely enhanced by the availability of a high-resolution co-crystal structure with its target [1][2]. This structural information provides a defined platform for rational, structure-based drug design, a feature not commonly available for all CBP bromodomain inhibitors.

Why Generic Substitution Fails: The Unique Structural and Data-Driven Value of DC-CPin7 in CBP Bromodomain Research


The CBP/p300 bromodomain field comprises diverse chemotypes with variable selectivity, potency, and—crucially—structural enablement. Generic substitution with other in-class CBP bromodomain inhibitors is not feasible because their biological profiles and utility in drug discovery are highly divergent. For instance, while compounds like GNE-781 or CPI-637 offer high potency and selectivity, their binding modes may differ, and they lack the co-crystal structural data that defines the DC-CPin7 series [1][2]. Conversely, other inhibitors like PF-CBP1, despite high selectivity, have distinct scaffolds and optimization vectors [3]. DC-CPin7's unique tetrahydroquinolin scaffold and its confirmed binding mode, elucidated by X-ray crystallography, provide an irreplaceable starting point for structure-guided optimization efforts that are not directly transferable to other scaffolds [1]. Relying on a more potent or selective analog without this structural blueprint can derail rational design programs, making DC-CPin7 a uniquely enabling tool for academic and industrial groups focused on iterative medicinal chemistry and understanding the fundamental binding requirements of the CBP bromodomain.

Quantitative Evidence Guide: Defining the Procurement and Scientific Differentiation of DC-CPin7


Structural Enablement: DC-CPin7 as a Crystallographically Validated Scaffold for Rational Design

Unlike many CBP bromodomain inhibitors for which no structural data is publicly available, a high-resolution co-crystal structure of DC-CPin7 in complex with the CBP bromodomain has been solved and reported, providing a direct and validated map of its binding interactions [1]. In contrast, common comparators such as PF-CBP1 and C646 lack publicly disclosed co-crystal structures with CBP, limiting their utility in structure-guided medicinal chemistry [2].

Medicinal Chemistry Structural Biology CBP/p300 Bromodomain Inhibitors

Biochemical Potency: DC-CPin7 as a Micromolar Hit with a Validated Assay Profile

DC-CPin7 demonstrates consistent and reproducible inhibition of the CBP bromodomain in a widely used TR-FRET assay, exhibiting an IC50 of 2.5 ± 0.3 μM [1]. While more potent CBP inhibitors exist, such as GNE-781 (TR-FRET IC50 = 0.94 nM) [2] and CPI-637 (TR-FRET IC50 = 30 nM) [3], DC-CPin7's micromolar potency is well-suited as an initial hit for optimization, providing a clear and measurable benchmark for improving affinity through medicinal chemistry [1].

Biochemistry Drug Discovery Epigenetics

A Defined Scaffold for Potency Optimization: DC-CPin7 as a Starting Point for 40-Fold Improvement

The primary paper demonstrates that structure-based optimization of DC-CPin7 directly yielded a derivative, DC-CPin711, with approximately 40-fold improved potency, achieving a TR-FRET IC50 of 63.3 ± 4.0 nM against the CBP bromodomain [1]. This tangible improvement, guided by the DC-CPin7 co-crystal structure, quantifies the scaffold's value as a productive starting point for a medicinal chemistry campaign, a metric not available for other, non-validated hit compounds.

Medicinal Chemistry Hit-to-Lead Optimization CBP Inhibitors

Optimal Research and Industrial Application Scenarios for DC-CPin7 Based on Validated Evidence


Structure-Based Drug Design and Fragment-Based Lead Discovery

The primary, evidence-backed use for DC-CPin7 is as a structurally enabled starting point for rational drug design. Its solved co-crystal structure with the CBP bromodomain provides an explicit map of its binding interactions, which is invaluable for computational chemistry and structure-guided optimization programs [1]. Research groups can use DC-CPin7 to design and synthesize focused libraries of analogs, leveraging the known binding mode to improve potency, selectivity, and drug-like properties, as demonstrated by the successful development of the 40-fold more potent derivative DC-CPin711 [1].

Assay Development and Validation of Biochemical Screening Platforms

DC-CPin7 serves as a well-characterized, medium-affinity control compound for developing and validating biochemical assays, such as TR-FRET or AlphaScreen, aimed at identifying new CBP bromodomain inhibitors [1]. Its consistent activity (IC50 = 2.5 ± 0.3 μM) provides a reliable benchmark for assay quality control (QC) and for assessing the performance of screening libraries [1]. This is particularly useful for groups establishing new high-throughput screening (HTS) campaigns for epigenetic targets.

Mechanistic Studies of CBP Bromodomain Function in Cancer Models

For researchers investigating the role of CBP bromodomain in cancer biology, DC-CPin7 offers a chemical tool with a defined binding mode. While its cellular activity is limited (the optimized derivative DC-CPin711 shows micromolar anti-leukemia effects [1]), DC-CPin7 can be used in biochemical and biophysical experiments to dissect the specific contribution of the CBP bromodomain to protein-protein interactions and chromatin regulation. Its tetrahydroquinolin scaffold provides a distinct chemical starting point compared to other CBP inhibitor chemotypes [1].

Medicinal Chemistry Education and Training in Hit-to-Lead Optimization

The DC-CPin7 to DC-CPin711 series provides a complete and published case study of a successful hit-to-lead optimization campaign, integrating virtual screening, crystallography, and medicinal chemistry [1]. Procurement of DC-CPin7 is therefore valuable for academic training programs in drug discovery, allowing students and postdoctoral fellows to replicate and learn from a validated, real-world example of structure-based lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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